molecular formula C18H26N2O10 B8666509 Zanamivir Amine Triacetate Methyl Ester

Zanamivir Amine Triacetate Methyl Ester

Cat. No.: B8666509
M. Wt: 430.4 g/mol
InChI Key: LWRWOGLOMFAFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structural features, which include an acetamido group, an amino group, and a triacetoxypropyl group attached to a dihydropyran ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zanamivir Amine Triacetate Methyl Ester typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Dihydropyran Ring: Starting from a suitable precursor, such as a sugar derivative, the dihydropyran ring can be formed through cyclization reactions.

    Introduction of Functional Groups: The acetamido, amino, and triacetoxypropyl groups can be introduced through a series of substitution and protection-deprotection reactions.

    Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Zanamivir Amine Triacetate Methyl Ester would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-acetamido-4-amino-6-(1,2,3-dihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate: Similar structure but with hydroxyl groups instead of acetoxy groups.

    Methyl 5-acetamido-4-amino-6-(1,2,3-trimethoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate: Similar structure but with methoxy groups instead of acetoxy groups.

Uniqueness

The uniqueness of Zanamivir Amine Triacetate Methyl Ester lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H26N2O10

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 3-acetamido-4-amino-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)

InChI Key

LWRWOGLOMFAFCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a reaction vessel, 55 g of methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate, 500 ml of denatured alcohol and 100 ml of water was added under stirring at room temperature. To the reaction mass 14 g ammonium chloride and 18 g zinc dust was added. The reaction mixture was stirred at 20° C.-30° C. for 30 minutes. On completion of reaction, the reaction mass was cooled to 10° C. and then filtered through hyflo. The filtrate was concentrated under vacuum to obtain a solid product which was then dissolved in about 200 ml of methylene dichloride. The organic layer was filtered and concentrated to yield 52 g of solid title compound, dried under vacuum (yield—94%, HPLC purity—96%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
denatured alcohol
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
18 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

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